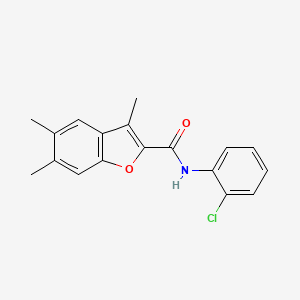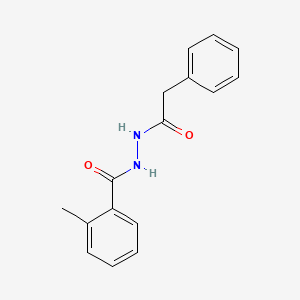
1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a xanthine derivative and a well-known bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a methylxanthine compound that acts as a non-selective phosphodiesterase inhibitor, adenosine receptor antagonist, and smooth muscle relaxant. Theophylline has been used for over 80 years and has been studied extensively due to its unique pharmacological effects.
Wirkmechanismus
Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation. It also acts as an adenosine receptor antagonist, which further enhances its bronchodilatory effects.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects, including increased heart rate, increased diuresis, and increased gastric acid secretion. It can also cause central nervous system stimulation, leading to insomnia, anxiety, and tremors. Theophylline has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory cytokines and reducing the activity of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments, including its ability to induce bronchodilation in animal models of asthma and 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione. It is also relatively inexpensive and widely available. However, theophylline has several limitations, including its narrow therapeutic index, which can lead to toxicity at higher doses. It is also metabolized by cytochrome P450 enzymes, which can lead to drug interactions with other medications.
Zukünftige Richtungen
Future research on theophylline could focus on its potential as a treatment for other respiratory diseases, such as cystic fibrosis and pulmonary fibrosis. It could also be studied for its potential as an anti-inflammatory agent in other disease states, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing new formulations of theophylline that improve its bioavailability and reduce its potential for toxicity.
Synthesemethoden
Theophylline can be synthesized by several methods, including the condensation of urea with methyl acetoacetate, followed by the reaction with ethyl formate and ammonia. Another method involves the reaction of 1,3-dimethyluric acid with methylsulfonyl chloride in the presence of a base. Theophylline can also be synthesized from caffeine by demethylation using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic potential in the treatment of various respiratory diseases, including asthma, 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, and bronchitis. It has been shown to improve lung function, reduce inflammation, and enhance mucociliary clearance. Theophylline has also been studied for its potential as a treatment for apnea of prematurity, a condition that affects premature infants.
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-8-methylsulfonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4S/c1-11-5-6(10-8(11)18(4,16)17)12(2)9(15)13(3)7(5)14/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVSIIZRQQKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)




![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)